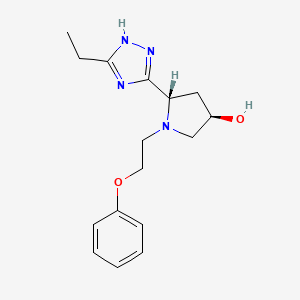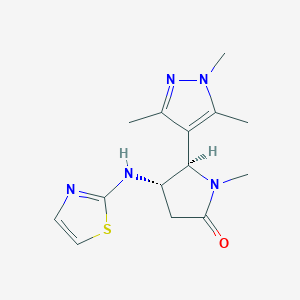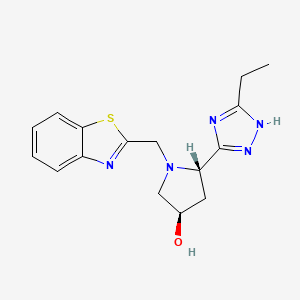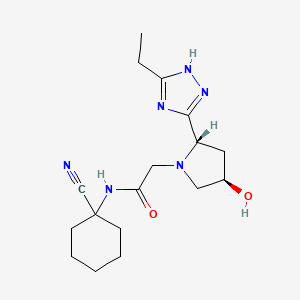
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors. This means that it enhances the activity of these receptors in response to the presence of the neurotransmitter.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors, it has been shown to have antioxidant properties and to modulate the expression of certain genes involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain neurotransmitter receptors, making it a useful tool for studying the function of these receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol. One area of interest is in the development of new drugs that target the same neurotransmitter receptors as this compound. Another potential direction is in the study of its effects on other physiological systems, such as the immune system or the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol has been achieved using several methods. One of the most common methods involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with 3-(2-phenoxyethyl)-4-pyrrolidinone in the presence of a reducing agent such as sodium borohydride. This method has been optimized to yield high purity and high yields of the desired product.
Scientific Research Applications
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in behavior and cognition.
properties
IUPAC Name |
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-(2-phenoxyethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-15-17-16(19-18-15)14-10-12(21)11-20(14)8-9-22-13-6-4-3-5-7-13/h3-7,12,14,21H,2,8-11H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRWIVKEBFWFJ-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CC(CN2CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![(1S,2S)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354900.png)
![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)
![(4S,5R)-4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354919.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)

![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)

![(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol](/img/structure/B7354949.png)

